2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid; hydrochloride, also known by its IUPAC name, is a chemical compound with significant implications in medicinal chemistry, particularly as an antihistamine. The compound is categorized under H1-antihistamines and is utilized primarily in the treatment of allergic conditions. Its molecular formula is , and it has a molecular weight of 417.76 g/mol .
The compound is derived from piperazine, a well-known pharmacophore in various drug formulations. It is classified as an impurity reference material in pharmaceutical contexts, particularly related to antihistamines and respiratory drugs . The compound's CAS number is 1000690-91-4, which is essential for its identification in chemical databases and regulatory frameworks.
The synthesis of 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid; hydrochloride typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) can vary widely based on the desired yield and purity .
InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1HThese data points provide insight into the compound's potential interactions and solubility characteristics .
The compound participates in various chemical reactions typical of amines and carboxylic acids:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and catalysts used to enhance yields .
The mechanism of action for 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid; hydrochloride primarily involves antagonism at the H1 histamine receptor sites. By blocking these receptors, the compound mitigates various allergic responses such as itching, swelling, and redness.
Research indicates that compounds with similar structures exhibit varying affinities for H1 receptors based on their substituents, which may influence their therapeutic efficacy and side effect profiles .
The compound typically appears as a white crystalline powder with hygroscopic properties. Its stability can be affected by moisture and temperature.
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) provide further insights into its structural characteristics .
This compound finds applications in several areas:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4